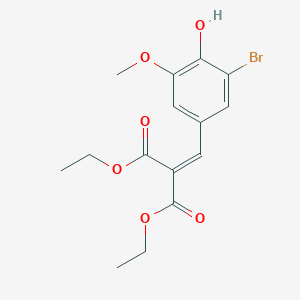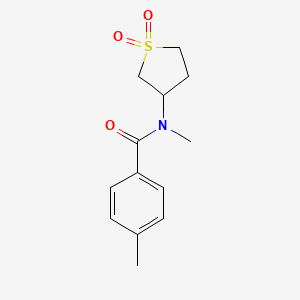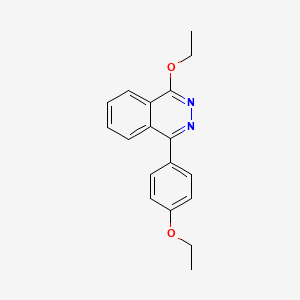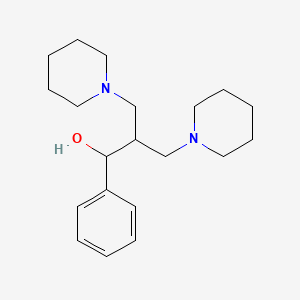
N-(tetrahydro-2-furanylmethyl)-1H-1,2,3-benzotriazole-1-carbothioamide
Overview
Description
N-(tetrahydro-2-furanylmethyl)-1H-1,2,3-benzotriazole-1-carbothioamide, also known as TFBT, is a compound that has gained significant attention in scientific research due to its potential applications in various fields. TFBT is a benzotriazole derivative, and its synthesis and mechanism of action have been extensively studied.
Scientific Research Applications
Synthesis of Thioureas and N-Acylthioureas
The synthesis of mono- and N,N-disubstituted thioureas and N-acylthioureas involves compounds related to N-(tetrahydro-2-furanylmethyl)-1H-1,2,3-benzotriazole-1-carbothioamide. These compounds are synthesized from benzotriazole-1-carbothioamide, which reacts with amines to produce thioureas. This synthesis pathway is significant for developing various thioureas with potential applications in medicinal chemistry and materials science (Katritzky et al., 2004).
Corrosion Inhibition
Research on benzotriazole derivatives, including compounds similar to N-(tetrahydro-2-furanylmethyl)-1H-1,2,3-benzotriazole-1-carbothioamide, has demonstrated significant applications in corrosion inhibition, particularly for copper in nitric acid solutions. These studies utilize electrochemical techniques to understand the corrosion inhibition mechanisms and adsorption behaviors of these compounds (Khaled et al., 2010).
Complexation with Metals
The compound and its derivatives have been used to form complexes with metals such as Pd(II), Pt(II), and Zn(II). These complexes have been characterized and analyzed for their potential applications in areas such as antimicrobial activity, cytotoxicity, and anti-angiogenic effects. Such studies provide insights into the therapeutic potential of these complexes, particularly in oncology (Mansour & Mohamed, 2014).
Experimental and Theoretical Investigations
Further studies involve experimental and theoretical investigations into the synthesis of new derivatives and their properties. These investigations often employ density functional theory (DFT) to analyze the reactivity and inhibition performance of these compounds, expanding our understanding of their chemical behavior and potential applications beyond the initial scope of research (Gautam et al., 2018).
properties
IUPAC Name |
N-(oxolan-2-ylmethyl)benzotriazole-1-carbothioamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4OS/c18-12(13-8-9-4-3-7-17-9)16-11-6-2-1-5-10(11)14-15-16/h1-2,5-6,9H,3-4,7-8H2,(H,13,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIZDKCBDXWTPSX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNC(=S)N2C3=CC=CC=C3N=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-(4-chlorophenyl)-7-methyl-N-(2-methylphenyl)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B4058190.png)

![2-methoxy-5-[4-phenyl-1-(3-pyrrolidin-1-ylpropyl)-1H-imidazol-5-yl]pyrimidine](/img/structure/B4058201.png)


![4-[(4-nitrophenyl)thio]-2,3-butadien-1-yl 2-furoate](/img/structure/B4058224.png)


![N-(3-{[(tetrahydro-2-furanylmethyl)amino]carbonyl}-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)-2-furamide](/img/structure/B4058259.png)

![N-ethyl-1-(2-fluorobenzyl)-N-[2-(1H-pyrazol-1-yl)ethyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B4058265.png)
![N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-N-[(4-methyl-3-nitrophenyl)sulfonyl]acetamide](/img/structure/B4058274.png)
![N-[4-methoxy-3-(1-piperidinylcarbonyl)phenyl]-4-methyl-1-phthalazinamine](/img/structure/B4058275.png)
![ethyl [5-(4-methoxybenzoyl)-2-(4-methoxyphenyl)-3-thienyl]acetate](/img/structure/B4058282.png)